

3-Amino-1-N-Fmoc-pyrrolidine hydrochloride chemical structure and molecular weight

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Compound of Interest

Compound Name: 3-Amino-1-N-Fmoc-pyrrolidine
hydrochloride

Cat. No.: B1596891

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An In-depth Technical Guide to **3-Amino-1-N-Fmoc-pyrrolidine hydrochloride**: Properties, Application, and Protocols

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of specialized, non-proteinogenic building blocks is paramount for developing novel therapeutics with enhanced stability, bioavailability, and target specificity. **3-Amino-1-N-Fmoc-pyrrolidine hydrochloride** is one such critical reagent. This guide serves as a comprehensive technical resource for researchers and scientists, offering an in-depth analysis of its chemical properties and a field-proven protocol for its application in solid-phase peptide synthesis (SPPS).

The core of this molecule features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prevalent scaffold in a vast array of bioactive compounds and natural alkaloids.^[1] Its incorporation into peptide structures can induce conformational constraints, improve proteolytic resistance, and serve as a versatile scaffold for further chemical modification. The molecule is further functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern SPPS due to its selective lability under basic conditions, which allows for an orthogonal synthesis strategy.^{[2][3]} This guide will elucidate the physicochemical nature of **3-Amino-1-N-Fmoc-pyrrolidine hydrochloride** and provide a self-validating methodology for its effective use.

Part 1: Physicochemical Characterization

A thorough understanding of a reagent's properties is the foundation of its successful application. **3-Amino-1-N-Fmoc-pyrrolidine hydrochloride** is a white to yellow solid at room temperature, and its hydrochloride salt form enhances its stability and handling characteristics.

Below is the two-dimensional chemical structure of the compound:

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Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	811841-92-6	[4]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₂ ·HCl	
Molecular Weight	344.84 g/mol	
Appearance	White to Yellow Solid	[4]
Purity	≥97% (Typical)	[4]
Storage Temperature	2-8 °C	[4]
InChIKey	VZTBJZXLDFJKKC-UHFFFAOYSA-N	[4]

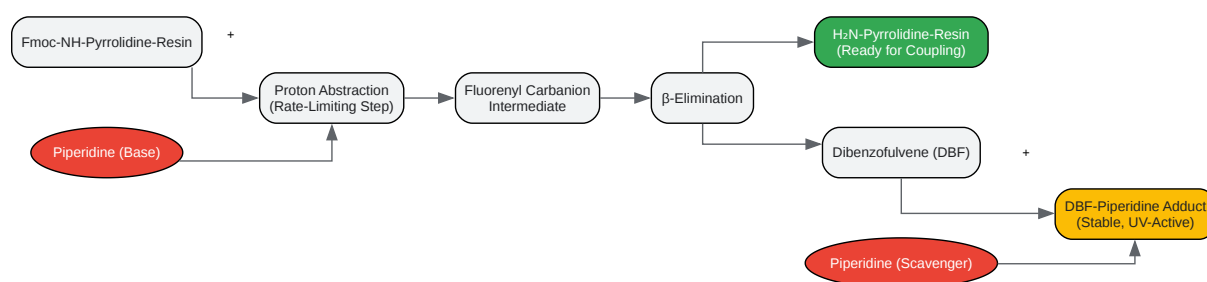
Part 2: The Role and Mechanism of the Fmoc Protecting Group

The utility of **3-Amino-1-N-Fmoc-pyrrolidine hydrochloride** in SPPS is defined by the Fmoc group. SPPS relies on an orthogonal protection strategy, where the temporary α -amino protecting group can be removed under conditions that leave the permanent side-chain protecting groups and the resin linker intact.[5] The Fmoc group is the standard for this role in contemporary peptide synthesis, being stable to acids but readily cleaved by a mild base, typically a secondary amine like piperidine.[2][6]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is not a simple hydrolysis but a base-catalyzed β -elimination reaction.[7][8] The process unfolds in two key steps:

- **Proton Abstraction:** A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[7] This is the rate-determining step.
- **β -Elimination:** The resulting carbanion is stabilized by the aromatic fluorene system. This unstable intermediate rapidly undergoes elimination, cleaving the C-O bond. This releases the free amine of the pyrrolidine ring, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[7]
- **DBF Adduct Formation:** The liberated DBF is immediately trapped by the excess piperidine in the solution to form a stable and UV-active adduct.[7] This scavenging step is critical; without it, the DBF could react with the newly deprotected amine, causing irreversible chain termination.



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Caption: Mechanism of Fmoc deprotection by piperidine.

Part 3: Core Application and Experimental Protocols

The primary application of **3-Amino-1-N-Fmoc-pyrrolidine hydrochloride** is as a non-standard building block in an SPPS workflow. After its incorporation into the peptide chain, the Fmoc group must be removed to allow for the coupling of the next amino acid. The following protocol details this critical deprotection step.

Experimental Protocol 1: Standard Fmoc Deprotection on Solid Support

This protocol describes the removal of the Fmoc group from the N-terminus of a resin-bound peptide chain, a fundamental step repeated in each cycle of SPPS.

Materials:

- Peptide-resin with N-terminal Fmoc protection
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, reagent grade
- Solid-phase synthesis vessel
- Shaker or nitrogen bubbling apparatus

Methodology:

- Resin Swelling & Washing: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes. Drain the solvent and wash the resin three times with DMF to remove any residual reagents from the previous coupling step.
- First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.^[9] Agitate the slurry for 1-3 minutes at room temperature.^[7] Drain the solution.

- Causality: This initial short treatment removes the bulk of the Fmoc groups. The resulting DBF-piperidine adduct has a strong UV absorbance (around 301 nm), and the drained solution can be collected for UV monitoring to quantify the reaction's progress if desired.^[7]
- Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate the mixture for 10-15 minutes at room temperature to ensure complete removal of any remaining Fmoc groups.^[9]
 - Causality: A second, longer treatment is crucial to drive the reaction to completion, especially for sterically hindered sequences. Using a fresh solution ensures the concentration of piperidine remains high and prevents potential side reactions from an accumulation of DBF.
- Final Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine and the DBF-piperidine adduct.
 - Causality: Residual piperidine is basic and will neutralize the carboxylic acid of the incoming activated amino acid in the next coupling step, preventing amide bond formation. Thorough washing is therefore essential for a high coupling efficiency.

Experimental Protocol 2: Quality Control via the Kaiser Test

This protocol is a self-validating checkpoint. The Kaiser (or ninhydrin) test is a rapid colorimetric assay to confirm the presence of a free primary amine after the deprotection step, ensuring the reaction was successful before proceeding.^[7]

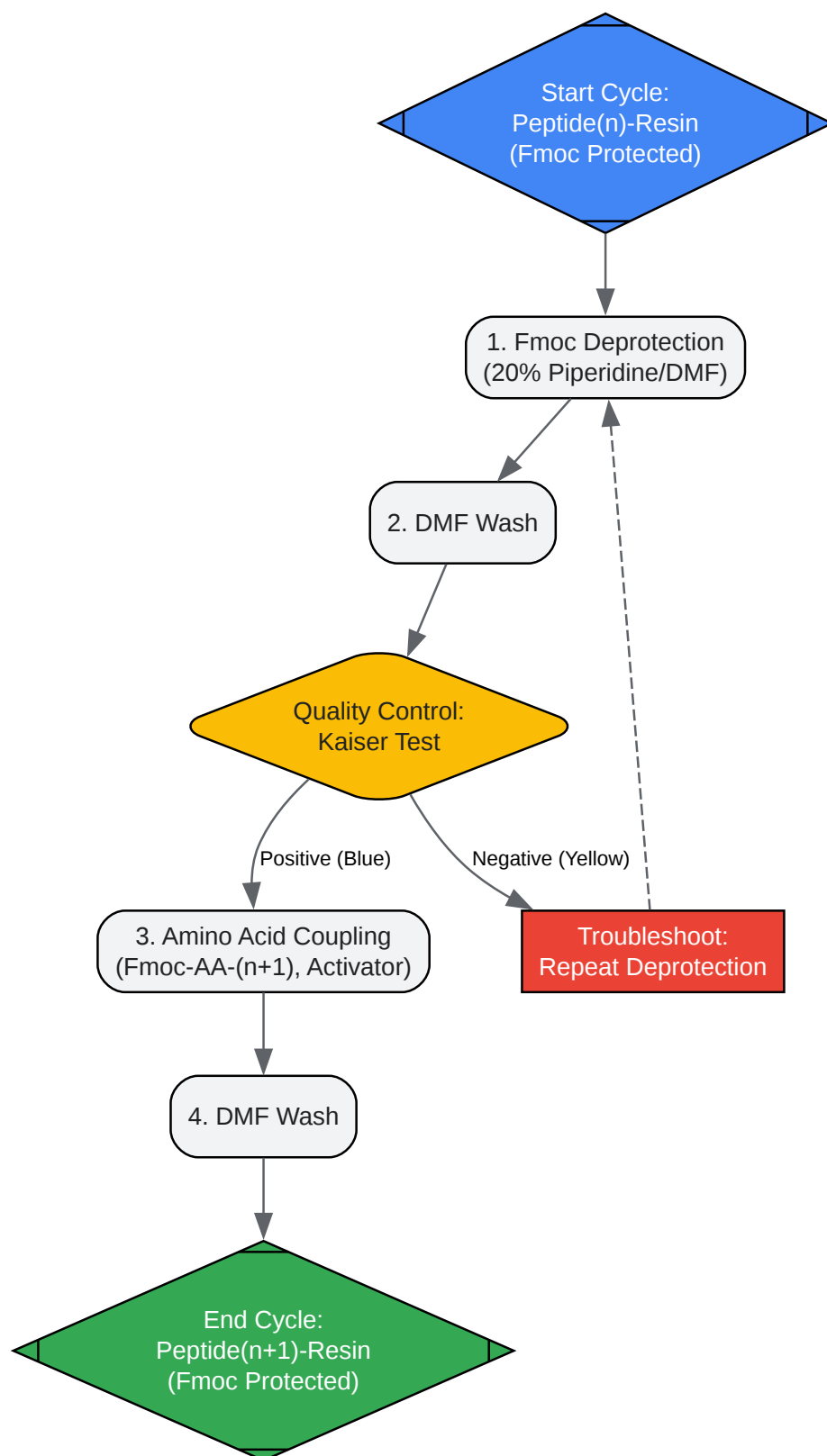
Materials:

- A small sample of peptide-resin beads (5-10 mg) after the final wash (Step 4 above)
- Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol
- Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
- Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

- Small glass test tube and a heat source

Methodology:

- Place a few resin beads into a clean test tube.
- Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.^[7]
- Heat the tube at 100-120°C for 3-5 minutes.
- Observe the color:
 - Positive Result (Deprotection Successful): The beads and/or the solution turn a deep blue. This confirms the presence of the desired free primary amine.
 - Negative Result (Deprotection Failed): The beads and solution remain yellow or colorless. This indicates an incomplete reaction or a blocked N-terminus, requiring troubleshooting before proceeding.



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Caption: A typical workflow for one cycle of solid-phase peptide synthesis.

Conclusion

3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is a highly valuable, specialized reagent for the synthesis of complex peptides and peptidomimetics. Its rigid pyrrolidine core offers a strategic tool for manipulating peptide conformation, while the Fmoc group allows for its seamless integration into well-established and reliable SPPS workflows. By understanding its fundamental properties and adhering to validated protocols that incorporate essential quality control checkpoints like the Kaiser test, researchers can confidently leverage this building block to advance the frontiers of drug discovery and materials science.

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